2,6-dichloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide
Overview
Description
2,6-dichloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with two chlorine atoms at the 2 and 6 positions and an indene moiety attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dichlorobenzoyl chloride and 2,3-dihydro-1H-indene.
Formation of Benzamide: The 2,6-dichlorobenzoyl chloride is reacted with 2,3-dihydro-1H-indene in the presence of a base such as triethylamine to form the desired benzamide compound.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The indene moiety can undergo oxidation to form indanone derivatives or reduction to form fully saturated indane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Indanone derivatives.
Reduction Products: Indane derivatives.
Scientific Research Applications
2,6-dichloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used as a building block for the synthesis of advanced materials, including organic semiconductors and polymers.
Biological Studies: It serves as a probe in biological studies to understand the interaction of benzamide derivatives with various biological targets.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The indene moiety and the chlorine substituents play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,6-dichlorobenzamide: Lacks the indene moiety, making it less complex and potentially less active in certain applications.
N-(2,3-dihydro-1H-inden-5-yl)benzamide: Lacks the chlorine substituents, which may affect its reactivity and binding properties.
Uniqueness
2,6-dichloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide is unique due to the presence of both the indene moiety and the chlorine substituents. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,6-dichloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c17-13-5-2-6-14(18)15(13)16(20)19-12-8-7-10-3-1-4-11(10)9-12/h2,5-9H,1,3-4H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNNAFFWXJOMSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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